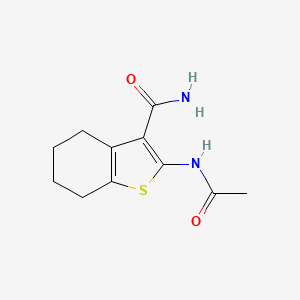

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Propriétés

IUPAC Name |

2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-6(14)13-11-9(10(12)15)7-4-2-3-5-8(7)16-11/h2-5H2,1H3,(H2,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUTVRGGAPLSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with acetic anhydride to form the acetamido derivative, followed by cyclization with a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Mécanisme D'action

The mechanism of action of 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- The acetamido group at C2 in the parent compound reduces reactivity compared to the amino analog, making it less prone to spontaneous cyclization .

- Ester derivatives (e.g., ethyl carboxylate) exhibit higher solubility in non-polar solvents due to reduced hydrogen-bonding capacity .

- Chlorine and methoxy substituents enhance lipophilicity and bioactivity, as seen in antimycobacterial and anticancer assays .

Key Observations :

- The parent compound itself lacks direct bioactivity but serves as a scaffold for active derivatives.

- Azomethine derivatives show promising in silico antimycobacterial activity (Pa > 0.7) .

- Fluorophenyl-substituted analogs demonstrate tyrosinase inhibition, likely due to fluorine’s electronegativity enhancing target binding .

Key Observations :

- Acylation of the amino precursor is straightforward but requires rigorous purity control via HPLC .

- Azomethine synthesis benefits from ethanol as a solvent, enabling high yields and scalability .

Activité Biologique

2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by data tables and case studies.

The compound has a molecular formula of and a CAS number of 13130-43-3. It exhibits a boiling point of 487.5ºC and a flash point of 248.6ºC, indicating its stability at elevated temperatures. The density is recorded at 1.396 g/cm³ with a refractive index of 1.651 .

Biological Activity

Research indicates that derivatives of this compound possess various biological activities:

- Cytostatic Activity : Studies have shown that azomethine derivatives derived from this compound exhibit cytostatic effects, which inhibit cell growth and proliferation. This property is particularly relevant in cancer research .

- Antitubercular Activity : The compound has demonstrated potential against tuberculosis, making it a candidate for further development in anti-tubercular therapies .

- Anti-inflammatory Effects : The anti-inflammatory properties observed in some derivatives suggest their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiophene structure can significantly influence the biological activity of the compound. For instance:

- Substituent Variations : The presence and type of substituents on the aromatic core affect the reactivity and biological efficacy of the derivatives. Compounds with electron-donating groups tend to exhibit enhanced activity compared to those with electron-withdrawing groups .

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : Aromatic aldehydes are reacted with 2-amino derivatives under controlled conditions to yield azomethine derivatives.

- Purification Techniques : High-performance liquid chromatography (HPLC) is employed for purification and analysis, ensuring that the final products have a purity exceeding 95% .

Case Studies

Several studies highlight the pharmacological potential of this compound:

- Antitumor Studies : In vitro evaluations have shown that certain derivatives can inhibit tumor cell proliferation effectively. For example, a study reported significant cytotoxicity against various cancer cell lines .

- Antimicrobial Evaluations : Preliminary evaluations indicated that some synthesized derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Tables

The following table summarizes key findings related to the biological activity of various derivatives:

Q & A

What are the critical considerations for synthesizing 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with high purity and yield?

Basic Research Focus

Synthesis typically involves multi-step organic reactions, including cyclization of the benzothiophene core and functionalization of the acetamido and carboxamide groups. Key steps require precise control of reaction conditions:

- Solvent selection : Dichloromethane or ethanol are preferred for their solvation efficiency and compatibility with intermediates .

- Temperature control : Exothermic reactions (e.g., amide bond formation) require gradual reagent addition at 0–5°C to avoid side products .

- Stoichiometry : Excess reagents (e.g., acylating agents) improve conversion rates, but purification via column chromatography or recrystallization is essential to isolate the product .

Validation : Purity should be confirmed by HPLC (>95%) and structural integrity verified via H/C NMR and IR spectroscopy (e.g., C=O stretching at ~1650–1700 cm) .

How can computational methods enhance the design of derivatives targeting specific biological pathways?

Advanced Research Focus

Computational tools like molecular docking (AutoDock, Schrödinger) and quantum chemical calculations (DFT) guide rational drug design:

- Target binding : Docking studies predict interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) by analyzing hydrogen bonds and hydrophobic contacts .

- Reactivity prediction : Transition state modeling identifies optimal reaction pathways for introducing substituents (e.g., halogenation for improved bioavailability) .

- SAR analysis : QSAR models correlate structural features (e.g., electron-withdrawing groups on the benzothiophene ring) with bioactivity .

Experimental validation : Computational predictions must be tested in vitro (e.g., enzyme inhibition assays) to resolve discrepancies between theoretical and empirical data .

What experimental strategies resolve contradictions in reported biological activities of this compound?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory potency) often stem from assay variability or structural impurities:

- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antibacterial testing) with positive/negative controls .

- Structural confirmation : High-resolution mass spectrometry (HRMS) and X-ray crystallography ensure compound integrity (e.g., resolving amide vs. ester tautomers) .

- Dose-response profiling : EC/IC values should be calculated across multiple concentrations to account for non-linear effects .

Case study : A 2025 study resolved conflicting cytotoxicity data by identifying trace solvent residues (DMSO) in stock solutions as confounding factors .

How do structural modifications at the 2-acetamido position influence pharmacological properties?

Advanced Research Focus

The 2-acetamido group is a key pharmacophore. Strategic modifications include:

- Bioisosteric replacement : Substituting the acetamido with sulfonamide or urea groups alters hydrogen-bonding capacity and metabolic stability .

- Steric effects : Bulkier substituents (e.g., benzyl or trifluoroethyl) reduce off-target interactions but may hinder solubility .

- Electron modulation : Electron-withdrawing groups (e.g., nitro or chloro) enhance electrophilicity, improving target binding but increasing toxicity risks .

Methodology : Derivatives are synthesized via acylation or nucleophilic substitution, followed by in vitro ADMET profiling (e.g., microsomal stability assays) .

What are the best practices for characterizing this compound’s solid-state properties?

Basic Research Focus

Solid-state analysis ensures reproducibility in formulation and crystallinity:

- X-ray diffraction (XRD) : Resolves crystal packing motifs (e.g., hydrogen-bonding networks between carboxamide groups) .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition typically occurs >200°C) .

- Polymorph screening : Solvent evaporation (e.g., ethanol vs. acetonitrile) identifies stable polymorphs with distinct dissolution profiles .

Data interpretation : Compare experimental XRD patterns with Cambridge Structural Database entries to confirm phase purity .

How can reaction engineering optimize large-scale synthesis while minimizing waste?

Advanced Research Focus

Green chemistry principles and process intensification improve scalability:

- Catalysis : Heterogeneous catalysts (e.g., immobilized lipases) reduce reliance on toxic reagents like thionyl chloride .

- Flow chemistry : Continuous reactors enhance heat/mass transfer during exothermic steps (e.g., cyclization) .

- Solvent recycling : Membrane separation or distillation recovers >90% of ethanol or dichloromethane .

Metrics : Calculate E-factors (kg waste/kg product) and atom economy to benchmark sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.